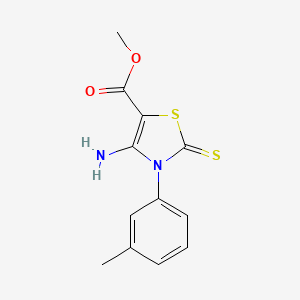
Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its potential biological and pharmaceutical applications due to its unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thioamide derivative with an α-haloketone in the presence of a base. The reaction conditions usually require heating and the use of a polar solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and consistency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.
化学反应分析
Types of Reactions: Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: this compound secondary amine.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: It is used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
相似化合物的比较
Methyl 4-amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxylate: Similar structure with a para-tolyl group instead of meta-tolyl.
Methyl 4-amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxylate: Similar structure with an ortho-tolyl group instead of meta-tolyl.
Methyl 4-amino-2-thioxo-3-(m-methoxyphenyl)-2,3-dihydrothiazole-5-carboxylate: Similar structure with a methoxy group on the phenyl ring.
Uniqueness: Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
methyl 4-amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-7-4-3-5-8(6-7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHPEGOLNCXRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2942386.png)

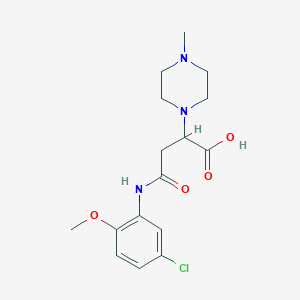
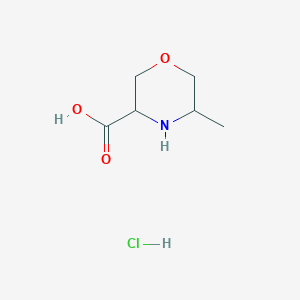
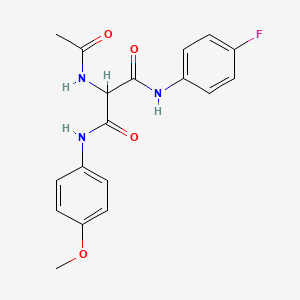
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2942397.png)
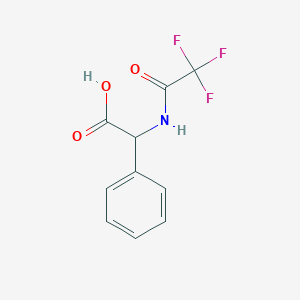
![N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide](/img/structure/B2942401.png)
methanone](/img/structure/B2942402.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2942404.png)
